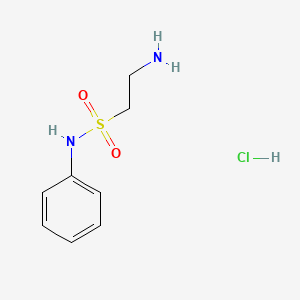

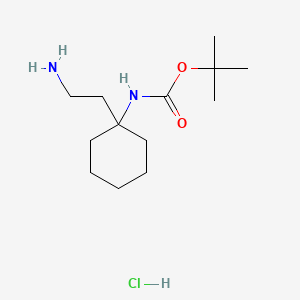

1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can help in identifying the compound and predicting its behavior under different conditions .科学的研究の応用

- Application : Researchers have developed a rapid crosslinkable hydrogel using maleimide-modified hyaluronic acid (HA) and gelatin. This hydrogel system is suitable for drug delivery, cell encapsulation, and biofabrication .

- Application : The compound’s dopamine analogs, such as Dopamine·HCl , are used in neurochemical studies and drug development. Isotopically labeled forms (e.g., 1,1,2,2-D₄) aid in tracing dopamine metabolism and receptor binding .

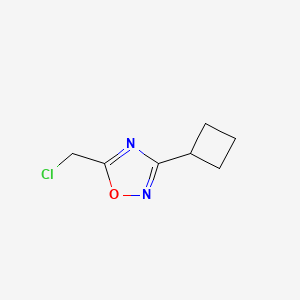

- Application : Substituted imidazoles serve as key components in functional molecules used in everyday applications. Recent advances in regiocontrolled synthesis have expanded their utility .

Hydrogel Delivery System for Regenerative Medicine

Dopamine Derivatives in Neurotransmitter Research

Imidazole Synthesis and Functional Molecules

作用機序

Target of Action

The primary target of 1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl is dopamine receptors . Dopamine is a neuromodulatory molecule that plays several important roles in cells. It is an organic chemical of the catecholamine and phenethylamine families .

Mode of Action

Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

Dopamine is involved in several biochemical pathways. It is synthesized by removing a carboxyl group from a molecule of its precursor chemical, L-DOPA, which is synthesized in the brain and kidneys . Dopamine functions as a neurotransmitter, a chemical released by neurons (nerve cells) to send signals to other nerve cells . The anticipation of most types of rewards increases the level of dopamine in the brain .

Pharmacokinetics

It is known that dopamine, which this compound targets, is metabolized by monoamine oxidase (mao) and catechol-o-methyltransferase (comt) .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with dopamine receptors. Dopamine signals the perceived motivational prominence (i.e., the desirability or aversiveness) of an outcome, which in turn propels the organism’s behavior toward or away from achieving that outcome .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

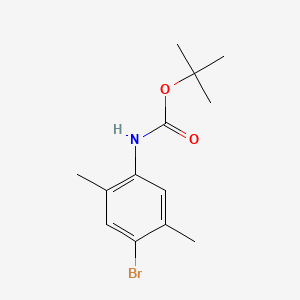

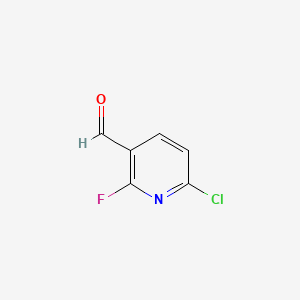

tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCJHLCODIPGDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674216 |

Source

|

| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159822-19-1 |

Source

|

| Record name | Carbamic acid, N-[1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)